molecular formula C13H10Cl2F3N3O B2589939 4-(3,5-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 338792-55-5

4-(3,5-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No. B2589939
CAS RN: 338792-55-5
M. Wt: 352.14
InChI Key: AXKKOSTYPLZRSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(3,5-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C13H10Cl2F3N3O . It is intended for research use only and is not for human or veterinary use.


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10Cl2F3N3O/c1-7(2)20-13-21-11(14(17,18)19)6-12(22-13)23-10-4-8(15)3-9(16)5-10/h3-7H,1-2H3,(H,20,21,22) .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 352.14.

Scientific Research Applications

Agricultural Chemistry

This compound is often explored for its potential as a herbicide. Its structure allows it to interfere with specific plant growth pathways, making it effective in controlling unwanted vegetation. Researchers study its efficacy, environmental impact, and safety to develop more sustainable agricultural practices .

Pharmaceutical Development

In pharmaceutical research, this compound is investigated for its potential therapeutic properties. Its unique chemical structure may interact with biological targets in ways that could lead to the development of new drugs, particularly in the treatment of diseases where current medications are ineffective .

Environmental Science

Environmental scientists study this compound to understand its behavior in ecosystems. Research focuses on its degradation pathways, persistence in soil and water, and potential impacts on non-target organisms. This helps in assessing the environmental risks associated with its use and developing strategies for mitigation.

Safety And Hazards

The compound has the GHS07 pictogram. The hazard statements include H302, H312, and H332. The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

4-(3,5-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2F3N3O/c1-21(2)12-19-10(13(16,17)18)6-11(20-12)22-9-4-7(14)3-8(15)5-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKKOSTYPLZRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=N1)OC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

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